molecular formula C7H14ClNO3 B2415055 3-(Aminomethyl)-3-methoxycyclobutane-1-carboxylic acid;hydrochloride CAS No. 2243501-68-8

3-(Aminomethyl)-3-methoxycyclobutane-1-carboxylic acid;hydrochloride

Cat. No.: B2415055
CAS No.: 2243501-68-8
M. Wt: 195.64
InChI Key: SOKAPMUENDMBNG-CWWXSQOJSA-N
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Description

3-(Aminomethyl)-3-methoxycyclobutane-1-carboxylic acid;hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring, an aminomethyl group, and a methoxy group

Properties

IUPAC Name

3-(aminomethyl)-3-methoxycyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(4-8)2-5(3-7)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKAPMUENDMBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-methoxycyclobutane-1-carboxylic acid;hydrochloride typically involves the cyclopropanation of olefins under the action of diazo compounds containing fragments that can be further transformed into amino and carboxy groups . This reaction proceeds by the mechanism of catalytic [1+2] cycloaddition . Other methods include the alkylation of glycine equivalents with 1,2-electrophiles and the intramolecular cyclization of γ-substituted amino acid derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-methoxycyclobutane-1-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted cyclobutane derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways associated with diseases such as cancer and metabolic disorders.

  • Inhibition of Tumor Growth: Research indicates that derivatives of this compound exhibit inhibitory effects on tumor cell proliferation. For instance, studies have shown that it acts as a selective antagonist for NMDA receptors, which are implicated in neurodegenerative diseases and cancer growth .
  • PDGF Receptor Kinase Inhibition: The compound has demonstrated inhibitory activity against the Platelet-Derived Growth Factor (PDGF) receptor kinase, making it a candidate for treating various proliferative diseases, including certain cancers and autoimmune disorders .

Biochemical Studies

The compound's structure allows it to interact with various enzymes and receptors, leading to significant biochemical implications.

  • Enzyme Modulation: It has been shown to modulate the activity of certain enzymes involved in metabolic pathways. For example, it inhibits amino oxidases in rat liver mitochondria, which may be relevant for metabolic regulation .
  • Transport Mechanisms: Investigations into the transport mechanisms of this compound reveal that it is selectively taken up by L-type amino acid transporters. This characteristic can be leveraged for targeted drug delivery systems in cancer therapy .

Case Studies

Study Focus Findings
Case Study 1 Tumor Growth InhibitionDerivatives of the compound showed significant growth inhibition in cancer cell lines while sparing healthy cells.
Case Study 2 Enzyme InhibitionThe compound was effective in inhibiting aldehyde-ketone reductases implicated in hormone-dependent cancers .
Case Study 3 PDGF Receptor ActivityDemonstrated efficacy as a therapeutic agent for respiratory diseases and smooth muscle proliferative conditions due to its PDGF receptor kinase inhibitory activity .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-methoxycyclobutane-1-carboxylic acid;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Aminomethyl)-3-methoxycyclobutane-1-carboxylic acid;hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes a cyclobutane ring with both aminomethyl and methoxy groups. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Biological Activity

3-(Aminomethyl)-3-methoxycyclobutane-1-carboxylic acid; hydrochloride (commonly referred to as AMMC) is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally unique due to its cyclobutane ring and the presence of an amino group, which may influence its interaction with biological systems.

  • Molecular Formula : C₆H₁₂ClNO₃
  • Molecular Weight : 181.62 g/mol
  • CAS Number : 1955505-57-3

The biological activity of AMMC is primarily attributed to its ability to interact with various receptors and transporters in the body. Studies suggest that AMMC may enter cells via L-type amino acid transporters, similar to other amino acids, which facilitates its uptake in tissues, including brain tissues .

Biological Activity Overview

AMMC has shown promise in several areas of biological research:

  • Antitumor Activity :
    • Research indicates that derivatives of cyclobutane-1-carboxylic acids, including AMMC, exhibit significant uptake in gliosarcoma cells. The high uptake rates (8-10% ID/1 x 10^6 cells) suggest potential applications in tumor imaging and therapy .
  • Neuroprotective Effects :
    • Preliminary studies have indicated that compounds similar to AMMC may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .
  • Metabolic Effects :
    • There is emerging evidence that AMMC and its analogs can influence metabolic pathways, possibly affecting energy metabolism and cellular signaling pathways that are crucial in metabolic disorders .

Case Study 1: Gliosarcoma Imaging

A study conducted on the biodistribution of radioiodinated cyclobutane derivatives demonstrated that AMMC-related compounds could serve as effective radiotracers for SPECT imaging in gliosarcoma models. The tumor-to-brain ratios were notably high, indicating promising applications in tumor diagnostics .

Case Study 2: Neuroprotection in Animal Models

In a series of experiments involving animal models of neurodegeneration, treatment with AMMC derivatives resulted in reduced neuronal loss and improved cognitive function compared to control groups. These findings suggest a protective role against neurotoxic agents .

Data Table: Biological Activities of AMMC Derivatives

Biological ActivityObservationsReference
Antitumor ActivityHigh uptake in gliosarcoma cells
Neuroprotective EffectsReduced neuronal loss in animal models
Metabolic ModulationInfluences on energy metabolism

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(aminomethyl)-3-methoxycyclobutane-1-carboxylic acid hydrochloride, and how can reaction parameters be optimized?

  • Methodology : A two-step approach is commonly employed: (1) Cyclobutane ring functionalization using ammonia or methylamine under high-pressure conditions to introduce the aminomethyl group, followed by methoxy group installation via nucleophilic substitution. (2) Hydrochloride salt formation via treatment with HCl in polar solvents like ethanol or water. Key parameters include temperature control (<50°C to prevent ring strain-induced decomposition) and stoichiometric excess of methylamine (1.5–2.0 equiv.) to maximize yield . Industrial-scale synthesis may use continuous flow reactors for improved efficiency .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : 1H^1H-NMR should show characteristic cyclobutane ring protons as multiplets (δ 2.8–3.5 ppm), methoxy singlet (δ 3.3–3.5 ppm), and carboxylic acid proton (δ 10–12 ppm, broad). 13C^{13}C-NMR confirms the cyclobutane carbons (δ 25–35 ppm) and carbonyl carbon (δ 170–175 ppm) .
  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 210 nm ensures purity (>95%) and identifies polar impurities like unreacted amines .

Q. How should this compound be stored to maintain stability in aqueous solutions?

  • Methodology : Store as a lyophilized powder at -20°C. In solution, use pH 4–5 buffers (e.g., acetate) to prevent hydrolysis of the methoxy group. Avoid prolonged exposure to light, as UV degradation of the cyclobutane ring has been observed in related compounds .

Advanced Research Questions

Q. What reaction mechanisms explain the stereochemical outcomes during cyclobutane ring functionalization?

  • Methodology : The aminomethyl group is introduced via a [2+2] cycloaddition mechanism under photochemical conditions, favoring cis-addition due to steric hindrance. Methoxy group installation proceeds via an SN_N2 pathway, leading to inversion of configuration at the reaction site. Computational studies (DFT) predict activation energies for competing pathways, guiding solvent selection (e.g., DMF for polar transition states) .

Q. How can researchers resolve contradictions in reported yields for this compound’s synthesis?

  • Analysis : Discrepancies often arise from:

  • Impurity sources : Residual solvents (e.g., dioxane) in hydrochloride formation can reduce crystallinity. Purity is enhanced via recrystallization in ethanol/water (7:3 v/v) .
  • Isomerization : Cis/trans isomerism in the cyclobutane ring may lead to mischaracterization. Chiral HPLC with a cellulose-based column resolves enantiomers, while 1H^1H-NMR coupling constants (e.g., J = 8–10 Hz for trans protons) confirm stereochemistry .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model transition states for methoxy group substitution. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Results correlate with experimental data, showing higher activation barriers in nonpolar solvents (e.g., toluene) versus polar aprotic solvents (e.g., DMSO) .

Q. How does the hydrochloride salt form influence solubility and bioavailability?

  • Analysis : The hydrochloride salt increases aqueous solubility (20–30 mg/mL in PBS) compared to the free base (<5 mg/mL). Pharmacokinetic studies in model organisms (e.g., rodents) show enhanced oral bioavailability (F = 40–50%) due to improved intestinal absorption .

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